molecular formula C12H16BrNO2 B581936 N-BOC 2-Bromo-4-methylaniline CAS No. 364607-53-4

N-BOC 2-Bromo-4-methylaniline

Cat. No. B581936
M. Wt: 286.169
InChI Key: PMCPXFWJWZNKJK-UHFFFAOYSA-N
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Description

N-BOC 2-Bromo-4-methylaniline is a chemical compound with the CAS Number: 364607-53-4 . It has a linear formula of C12H16BrNO2 . The compound has a molecular weight of 286.17 .


Synthesis Analysis

The synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline involves a series of chemical reactions, predominantly focused on the introduction of a bromine atom onto the aromatic ring . The reaction typically proceeds through electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .


Molecular Structure Analysis

The InChI Code of N-BOC 2-Bromo-4-methylaniline is 1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The presence of the compound in the molecular structure imparts specific reactivity and functionality, making it an essential building block in organic synthesis .


Chemical Reactions Analysis

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .


Physical And Chemical Properties Analysis

N-BOC 2-Bromo-4-methylaniline is a liquid with a refractive index n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density of the compound is 1.5 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Non-Linear Optical Property Compounds : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions, showing potential for applications in non-linear optical properties (Rizwan et al., 2021).

  • N-Boc Protection of Amines : A Bronsted acidic ionic liquid-catalyzed efficient and chemoselective N-Boc protection of various amines using (Boc)2O was demonstrated. This method is crucial in protecting amines during chemical synthesis (Sunitha et al., 2008).

  • Building Blocks for Chiral PNA Synthesis : N-Boc-α-amino acids with nucleobase residues were synthesized as building blocks for the preparation of chiral peptidic nucleic acids (PNA), a significant contribution to genetic research and therapy (Lenzi et al., 1995).

  • Microsomal Metabolism Study : Rat liver microsomal metabolism of 2-bromo-4-methylaniline was investigated, contributing to our understanding of the metabolic pathways and potential toxicities of such compounds (Boeren et al., 1992).

  • Guandininylation Reagents Synthesis : New guanidinylation reagents were compared, with N,N'-bis(Boc)-S-methylisothiourea being one of them. These reagents are crucial in organic synthesis, especially in peptide construction (Gers et al., 2003).

  • Synthesis of Dipeptidyl Peptidase IV Inhibitor : (4S)-N-Boc-4-fluoro-l-proline methyl ester was used in synthesizing a dipeptidyl peptidase IV inhibitor, important in diabetes treatment (Kim et al., 2008).

  • Synthesis of Schiff Bases for Antimicrobial Activity : Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and screened for antimicrobial activity, highlighting its potential in pharmaceutical applications (Upadhyay et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The synthetic versatility of 2-Bromo-4-Methyl-aniline allows it to be employed in the preparation of complex molecules, including biologically active compounds . This suggests potential future directions in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

tert-butyl N-(2-bromo-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPXFWJWZNKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC 2-Bromo-4-methylaniline

Citations

For This Compound
1
Citations
TA Berkhout, FE Blaney, AM Bridges… - Journal of medicinal …, 2003 - ACS Publications
… A solution of N-BOC-2-bromo-4-methylaniline (2.86 g, 10 mmol) in dry tetrahydrofuran was cooled to 0 C under argon. 1.5 M Methyllithium in tetrahydrofuran (8 mL, 12 mmol) was …
Number of citations: 122 pubs.acs.org

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